2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization at the 2-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole with ethylene diamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-b]pyrazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- **1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine
- **tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is unique due to its specific imidazo[1,2-b]pyrazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTLJQJOHDHDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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